molecular formula C10H8N2O B7458832 (E)-3-(4-cyanophenyl)prop-2-enamide

(E)-3-(4-cyanophenyl)prop-2-enamide

Cat. No.: B7458832
M. Wt: 172.18 g/mol
InChI Key: VIRORPOMNGCYLX-AATRIKPKSA-N
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Description

(E)-3-(4-Cyanophenyl)prop-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamide backbone and a 4-cyanophenyl substituent.

Properties

IUPAC Name

(E)-3-(4-cyanophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H2,12,13)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRORPOMNGCYLX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compounds with the (E)-prop-2-enamide scaffold but differing in aryl substituents highlight the impact of electronic and steric effects on properties:

Compound Name Substituents (R-group) Key Features
(E)-3-(4-Cyanophenyl)prop-2-enamide 4-Cyanophenyl Electron-withdrawing cyano group enhances reactivity
(2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group increases electrophilicity; higher melting point (154–157°C)
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) 4-Fluorophenyl, 4-CF₃phenyl Synergistic electron-withdrawing effects; moderate yield (72%)
(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-Cyanophenyl, 4-CF₃phenyl Dual cyano and CF₃ groups; potential for enhanced binding affinity

Key Insight : Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity, which correlates with bioactivity in Michael addition reactions .

Anti-inflammatory Activity of Enamide Derivatives

Compounds isolated from Lycium species demonstrate the role of hydroxyl and methoxy groups in anti-inflammatory activity:

Compound Name Substituents Anti-inflammatory IC₅₀ (μM) Source
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (2) 4-Hydroxy-3-methoxyphenyl, 2-methoxyethyl 17.00 ± 1.11 Lycium barbarum
Moupinamide (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-Hydroxy-3-methoxyphenyl, phenethyl Not reported (isolated from B. diffusa)
(E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-Hydroxyphenyl, phenethyl Structural analogue of active compounds

Key Insight: Hydroxyl and methoxy groups improve solubility and hydrogen-bonding capacity, enhancing anti-inflammatory efficacy . In contrast, (E)-3-(4-cyanophenyl)prop-2-enamide lacks polar substituents, suggesting lower solubility but higher metabolic stability.

Solubility and Stability
  • N-p-trans-Coumaroyltyramine : Hydroxyl groups confer water solubility, critical for bioavailability .
  • (E)-3-(4-Cyanophenyl)prop-2-enamide: The hydrophobic -CN group likely reduces aqueous solubility but improves membrane permeability .

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